N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide
Description
Properties
CAS No. |
649558-98-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[2-(1,5-dihydroxypentan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17) |
InChI Key |
CLKAZCMLVMUVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(CCCO)CO |
Origin of Product |
United States |
Preparation Methods
Direct Amidation
One of the most straightforward methods for synthesizing N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves the direct amidation of 2-(1,5-dihydroxypentan-2-yl)phenol with acetic anhydride or acetyl chloride in the presence of a base. This reaction typically proceeds as follows:
Reagents :
- 2-(1,5-dihydroxypentan-2-yl)phenol
- Acetic anhydride or acetyl chloride
- Base (e.g., triethylamine)
-
- Dissolve the phenolic compound in a suitable solvent (e.g., dichloromethane).
- Add acetic anhydride or acetyl chloride and the base.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction and extract the product using standard organic extraction techniques.
Alternative Synthesis via Alkylation
Another method involves the alkylation of an amine derivative with a suitable acylating agent:
Reagents :
- An appropriate amine (e.g., phenethylamine)
- Chloroacetyl chloride or another acyl halide
-
- Combine the amine with chloroacetyl chloride in an organic solvent such as tetrahydrofuran.
- Stir under controlled temperature conditions (0°C to room temperature).
- After completion, purify the product via recrystallization or chromatography.
Use of Coupling Agents
In some synthetic routes, coupling agents are employed to facilitate the formation of the amide bond:
Reagents :
- The same starting materials as above
- Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
- Mix the phenolic compound with the coupling agent and acetic acid.
- Allow the reaction to proceed under inert atmosphere conditions.
- Isolate and purify the final product.
The choice of solvents, temperatures, and reaction times can significantly influence yield and purity. Below is a summary of optimal conditions based on literature findings:
| Method | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Direct Amidation | Dichloromethane | Room Temperature | 4-8 hours | >80 |
| Alkylation | Tetrahydrofuran | 0°C to RT | Several hours | >75 |
| Coupling Agents | Varies | Room Temperature | Several hours | >70 |
The preparation of this compound can be achieved through various synthetic routes including direct amidation, alkylation, and using coupling agents. Each method presents unique advantages regarding yield and procedural simplicity. Further optimization may be required depending on specific laboratory conditions and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(1,5-dioxopentan-2-yl)phenylacetamide.
Reduction: Formation of N-[2-(1,5-dihydroxypentan-2-yl)phenyl]ethylamine.
Substitution: Formation of halogenated derivatives such as N-[2-(1,5-dihydroxypentan-2-yl)-4-bromophenyl]acetamide.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Neuroprotective Effects : Research indicates that derivatives of this compound could be evaluated for neuroprotective activities, which may be beneficial in neurodegenerative diseases like Alzheimer's .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Anticonvulsant Activity : Similar compounds have been synthesized and evaluated for their anticonvulsant properties, showing activity in animal models of epilepsy. The structure-activity relationship (SAR) studies indicate that modifications to the amide or phenyl groups can significantly influence anticonvulsant efficacy .
- Potential for Drug Development : Given its structural similarities to known pharmacologically active compounds, this compound could serve as a lead compound for the development of new antiepileptic drugs (AEDs). The exploration of its pharmacokinetic properties and toxicity profiles is essential for advancing it into clinical trials .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can be synthesized through various methods:
- Synthesis Techniques : Common methods include alkylation reactions involving appropriate amines and acetic acid derivatives. The versatility of the compound allows for modifications that can yield analogs with enhanced biological activities .
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects | Potential Applications |
|---|---|---|---|
| N-(1-Hydroxyethyl)-N'-phenylurea | Urea linkage | Exhibits herbicidal activity | Agricultural applications |
| 4-Acetaminophenol (Paracetamol) | Simple phenolic structure | Widely used analgesic | Pain management |
| N-[2-(Hydroxyethyl)phenyl]acetamide | Hydroxyethyl group | Altered solubility and reactivity | Potential drug candidate |
| N-[4-(Hydroxyphenyl)]acetamide | Hydroxy group on para position | Studied for analgesic properties | Pain relief |
Case Studies
Several studies have highlighted the potential applications of compounds similar to this compound:
- A study investigating the anticonvulsant activity of various phenylacetamides demonstrated that structural modifications could enhance efficacy against seizure models .
- Another research focused on the synthesis of derivatives targeting SARS-CoV-2 RdRp indicated that structurally similar compounds could inhibit viral replication effectively .
Mechanism of Action
The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: The dihydroxypentyl chain in the target compound enhances water solubility compared to alachlor (chloro and methoxymethyl groups) or N-acetyl Norfentanyl (piperidinyl backbone) .
- Steric Effects : The linear pentyl chain may reduce steric hindrance relative to bulky substituents in e (diphenylhexane) or (indole-formyl group) .
Physicochemical and Functional Differences
Solubility and Stability
- Target Compound: Likely soluble in polar solvents (e.g., water, ethanol) due to hydroxyl groups. Stability may be lower than crystalline analogs like N-acetyl Norfentanyl (≥5-year stability at -20°C) .
- Pesticide Analogs () : Chloro and methoxymethyl groups in alachlor enhance lipid solubility, favoring environmental persistence but limiting pharmaceutical utility .
Pharmacological Potential
- Target vs. N-Acetyl Norfentanyl: While N-acetyl Norfentanyl is a crystalline opioid derivative , the target compound’s hydroxyl-rich structure suggests divergent targets, possibly enzyme inhibition or antibacterial activity.
- Amino/Hydroxy Derivatives (e): The amino and hydroxy groups in e may enable interactions with proteases or kinases, whereas the target compound’s diol structure could mimic sugar moieties in glycosidase inhibitors .
Application Contexts
- Pharmaceuticals : The target compound’s solubility and H-bonding capacity align with drug candidates requiring oral bioavailability, unlike lipophilic pesticides () .
- Chemical Intermediates : Its hydroxyl groups make it a candidate for further derivatization (e.g., esterification), contrasting with rigid analogs like ’s indole-containing compound .
Biological Activity
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Activity
Research has demonstrated that derivatives of phenylacetamide, including this compound, exhibit significant anti-inflammatory effects. A study on N-(2-hydroxy phenyl) acetamide showed promising results in reducing inflammation in adjuvant-induced arthritis models. The treatment led to a significant decrease in paw edema and body weight loss in rats, indicating its potential as an anti-arthritic agent. The serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably reduced, alongside alterations in oxidative stress markers like nitric oxide and glutathione .
Antibacterial Activity
The antibacterial properties of phenylacetamide derivatives have also been explored. A recent study evaluated the antibacterial activity of various phenylacetamide compounds against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives exhibited effective antibacterial activity with minimum effective concentrations (EC50) significantly lower than standard treatments. For example, one compound showed an EC50 of 156.7 µM against Xanthomonas oryzae, outperforming several known antibacterial agents .
Anticancer Potential
This compound has been implicated in cancer research due to its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that certain phenylacetamide derivatives activate caspases involved in the apoptotic pathway, particularly in breast cancer (MCF7) and prostate cancer (PC3) cell lines. These studies suggest that the compound could serve as a lead for developing new anticancer therapies targeting apoptotic pathways .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
